molecular formula C16H19N3O6 B11778316 N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate

Cat. No.: B11778316
M. Wt: 349.34 g/mol
InChI Key: YYPPJUDQROPKAR-UHFFFAOYSA-N
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Description

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate is a chemical compound with a complex structure that includes a pyridine ring substituted with a 2,4-dimethoxybenzyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate typically involves multiple steps, starting with the preparation of the pyridine-2,5-diamine core. This core is then reacted with 2,4-dimethoxybenzyl chloride under specific conditions to introduce the 2,4-dimethoxybenzyl group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino groups and the methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(2,4-Dimethoxybenzyl)pyridine-2,5-diamine oxalate include other pyridine derivatives with different substituents, such as:

  • N2-(2,4-Dimethoxyphenyl)pyridine-2,5-diamine
  • N2-(2,4-Dimethoxybenzyl)pyridine-2,6-diamine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxalate salt

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

2-N-[(2,4-dimethoxyphenyl)methyl]pyridine-2,5-diamine;oxalic acid

InChI

InChI=1S/C14H17N3O2.C2H2O4/c1-18-12-5-3-10(13(7-12)19-2)8-16-14-6-4-11(15)9-17-14;3-1(4)2(5)6/h3-7,9H,8,15H2,1-2H3,(H,16,17);(H,3,4)(H,5,6)

InChI Key

YYPPJUDQROPKAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=C(C=C2)N)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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